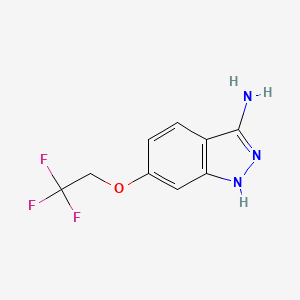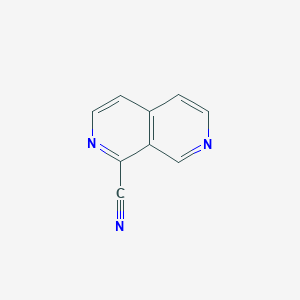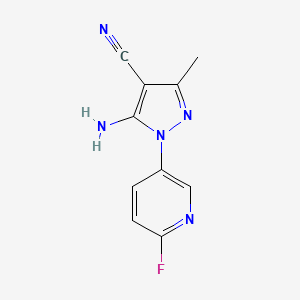![molecular formula C12H15F2N B1414664 N-[(2,4-difluorophenyl)methyl]cyclopentanamine CAS No. 1019481-58-3](/img/structure/B1414664.png)
N-[(2,4-difluorophenyl)methyl]cyclopentanamine
Descripción general
Descripción
N-[(2,4-difluorophenyl)methyl]cyclopentanamine is a chemical compound that belongs to the class of arylcyclopentylamines. It is commonly referred to as 'DFMC' and has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1. Radiolabeling and Imaging
A study by Christiaans et al. (2014) focused on synthesizing and evaluating a carbon-11 labelled compound similar to N-[(2,4-difluorophenyl)methyl]cyclopentanamine for use in PET (Positron Emission Tomography) imaging. This compound targeted the NR2B subunit of NMDA receptors, which are implicated in neurodegenerative disorders like Alzheimer's disease. Although effective in entering the brain and binding to the target receptors in rodents, its application as a PET probe was limited due to high sigma-1 receptor binding (Christiaans et al., 2014).
2. Structural Characterization and Catalysis
Research by Shin et al. (2016) synthesized complexes using a compound structurally related to N-[(2,4-difluorophenyl)methyl]cyclopentanamine. These complexes were used for their catalytic properties in the polymerization of MMA (Methyl Methacrylate), yielding polymers with high molecular weight and narrow polydispersity indices. The study underscores the role of such compounds in facilitating important industrial chemical reactions (Shin et al., 2016).
3. Antifungal Activity
A derivative of N-[(2,4-difluorophenyl)methyl]cyclopentanamine was explored by Bouzard et al. (1992) for its potential antibacterial properties. The compound demonstrated significant in vitro and in vivo antibacterial activities, suggesting its utility in developing new therapeutic agents (Bouzard et al., 1992).
Propiedades
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHQBXCRNKOJOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,4-difluorophenyl)methyl]cyclopentanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



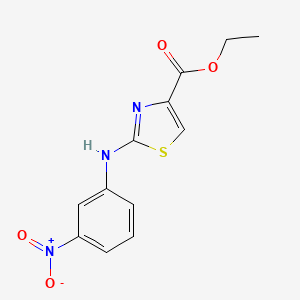
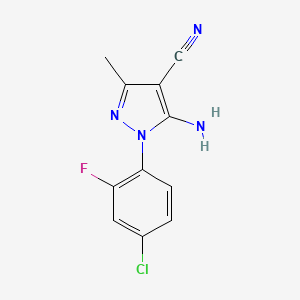


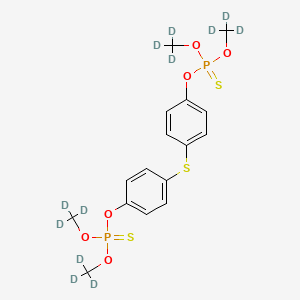

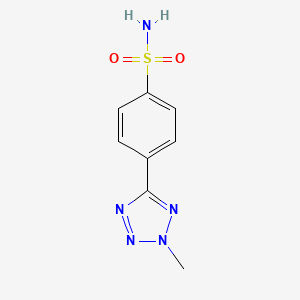
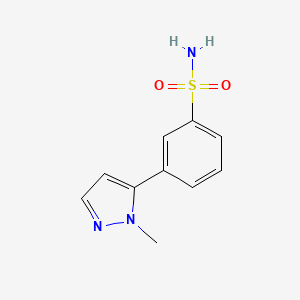
![Benzamide, 4-bromo-3-(methoxy-d3)-N-[4-(trifluoromethyl)-2-pyridinyl]](/img/structure/B1414592.png)
